Gluconolactone

Overview

Description

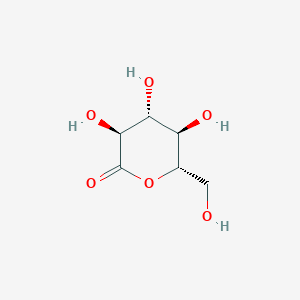

Gluconolactone, also known as glucono-δ-lactone, is an organic compound with the formula C6H10O6. It is a colorless solid and an oxidized derivative of glucose. This compound is commonly used as a food additive, where it functions as a sequestrant, acidifier, curing agent, pickling agent, or leavening agent . This compound is a cyclic ester of D-gluconic acid and is known for its ability to hydrolyze in water to form gluconic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

Gluconolactone is typically produced by the aerobic oxidation of glucose in the presence of the enzyme glucose oxidase. The reaction generates hydrogen peroxide as a byproduct: [ \text{C6H12O6} + \text{O2} \rightarrow \text{C6H10O6} + \text{H2O2} ] The this compound spontaneously hydrolyzes to gluconic acid in aqueous solutions .

Industrial Production Methods

One industrial method involves dissolving glucose in deionized water to create a glucose solution, which is then illuminated with an ultraviolet lamp. An air pump is used to accelerate the mass transfer process, and hydrogen peroxide is added during the reaction. The catalytic oxidation reaction occurs under stirring conditions at a temperature of 20-60°C for 1-4 hours. The resulting gluconic acid solution is then filtered, concentrated under reduced pressure, and crystallized to obtain this compound .

Chemical Reactions Analysis

Types of Reactions

Gluconolactone undergoes several types of chemical reactions, including:

Hydrolysis: In aqueous solutions, this compound hydrolyzes to form gluconic acid. [ \text{C6H10O6} + \text{H2O} \rightarrow \text{C6H12O7} ]

Oxidation: This compound can be further oxidized to produce various derivatives of gluconic acid.

Common Reagents and Conditions

Hydrolysis: Water is the primary reagent, and the reaction is accelerated by heat and high pH.

Oxidation: Enzymes like glucose oxidase are commonly used to catalyze the oxidation of glucose to this compound.

Major Products

Gluconic Acid: The primary product of this compound hydrolysis.

Hydrogen Peroxide: A byproduct of the oxidation of glucose to this compound.

Scientific Research Applications

Cosmetic Applications

Gluconolactone is increasingly utilized in cosmetic formulations due to its multifunctional properties:

- Exfoliation : GDL acts as a gentle exfoliant, promoting skin cell turnover without the irritation often associated with alpha hydroxy acids (AHAs). It helps to improve skin texture and brightness by reducing hyperkeratinization of the stratum corneum .

- Moisturization : As a humectant, this compound enhances skin hydration by attracting and retaining moisture. It has been shown to reduce transepidermal water loss (TEWL), thereby improving the skin barrier function .

- Anti-Aging and Anti-Acne : GDL possesses antioxidant properties that help neutralize free radicals and protect collagen structures. Studies indicate its effectiveness in reducing acne lesions and enhancing skin tolerance compared to traditional treatments like benzoyl peroxide .

Case Study: Clinical Efficacy

A double-blind clinical trial assessed the efficacy of a lotion containing 14% this compound on acne patients. The results demonstrated significant improvements in acne severity without causing irritation, highlighting this compound's potential as a safer alternative to harsher treatments .

Medical Applications

This compound has shown promise in various medical applications:

- Diabetes Management : Research indicates that this compound may enhance insulin sensitivity and improve glycemic control in diabetic subjects. In animal studies, it was found to reduce weight gain and positively affect metabolic parameters when administered over extended periods .

- Imaging Techniques : Recent studies have explored the use of hyperpolarized this compound as an imaging agent. This application could facilitate monitoring of cellular processes related to tumor growth and metabolism, particularly in glioblastoma patients .

Case Study: Diabetes Research

In a study involving diabetic rats, administration of this compound resulted in significant metabolic changes, including improved blood glucose levels and reduced oxidative stress markers. These findings suggest that this compound could play a role in developing therapeutic strategies for managing diabetes .

Food Preservation

This compound is also applied in the food industry as a preservative:

- pH Regulation : Its ability to lower pH levels makes it effective in extending the shelf life of various food products by inhibiting microbial growth. This property is particularly valuable in processed foods where maintaining freshness is crucial .

Safety Profile

The safety of this compound has been extensively studied:

- In various toxicity studies, including chronic exposure assessments, this compound was found to have a favorable safety profile with no significant adverse effects reported at therapeutic doses .

Safety Assessment Summary

| Study Type | Findings |

|---|---|

| Acute Toxicity Studies | No deaths or clinical abnormalities observed |

| Chronic Toxicity Studies | No significant differences between treated/control groups |

| Genotoxicity Tests | No signs of genotoxicity observed |

Mechanism of Action

Gluconolactone exerts its effects primarily through its ability to hydrolyze into gluconic acid. This hydrolysis process releases protons, which can lower the pH of the surrounding environment. In biological systems, this compound can inhibit certain enzymes, such as amygdalin beta-glucosidase, at specific concentrations . Additionally, in skincare, this compound promotes exfoliation by removing dead skin cells and enhancing skin cell turnover .

Comparison with Similar Compounds

Similar Compounds

Glucuronolactone: Another lactone derived from glucose, commonly found in energy drinks and dietary supplements.

Gluconic Acid: The hydrolyzed form of gluconolactone, used in similar applications as an acidifier and sequestrant.

Uniqueness

This compound is unique in its ability to hydrolyze slowly in water, providing a controlled release of gluconic acid. This property makes it particularly useful in food processing and skincare applications where gradual acidification is desired . Additionally, its inhibitory effects on specific enzymes and its role in promoting skin cell turnover distinguish it from other similar compounds .

Biological Activity

Gluconolactone, also known as D-glucono-1,5-lactone (GDL), is a lactone derived from gluconic acid and is widely recognized for its applications in food and cosmetic industries. Recent research has illuminated its diverse biological activities, particularly in cardioprotection, skin health, and enzymatic processes. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.

This compound has been shown to exhibit significant cardioprotective properties, particularly in models of myocardial ischemia/reperfusion (I/R) injury. A study demonstrated that administration of GDL (5 mg/kg) resulted in:

- Decreased infarct size : Indicating reduced heart tissue damage.

- Lowered cardiac injury markers : Such as troponin levels.

- Reduced apoptosis : Measured by TUNEL staining, which showed decreased apoptotic cell death in cardiac tissues.

The underlying mechanism involves the activation of pro-survival signaling pathways, particularly the extracellular signal-regulated kinase (ERK) pathway. GDL treatment led to enhanced phosphorylation of ERK, while inhibiting this pathway diminished the protective effects of GDL on cardiomyocytes .

Table 1: Summary of Cardioprotective Findings

| Parameter | Control Group | GDL Treatment (5 mg/kg) |

|---|---|---|

| Infarct Size | High | Significantly Reduced |

| Troponin Levels | Elevated | Significantly Lowered |

| Apoptosis (TUNEL Staining) | High | Significantly Reduced |

| ERK Phosphorylation | Low | Significantly Increased |

Efficacy in Treating Couperose Skin

A clinical case study evaluated the effectiveness of this compound in treating couperose skin, characterized by redness and visible blood vessels. The study reported significant improvements in erythema and telangiectasia following treatment with this compound combined with lactobionic acid. Patients experienced reduced skin irritation and improved overall skin texture .

Table 2: Clinical Outcomes in Couperose Treatment

| Parameter | Baseline | Post-Treatment |

|---|---|---|

| Erythema Score | High | Significantly Lowered |

| Telangiectasia Visibility | Prominent | Reduced |

| Patient Satisfaction | Moderate | High |

Enzymatic Activity

This compound plays a crucial role in enzymatic reactions involving glucose oxidation. The enzyme glucose oxidase catalyzes the conversion of glucose to this compound, which subsequently can be further oxidized by this compound oxidase to produce d-erythorbic acid. This dual enzymatic pathway highlights the compound's importance not only as a substrate but also as a product in metabolic processes .

Table 3: Enzymatic Reactions Involving this compound

| Reaction | Enzyme | Product |

|---|---|---|

| Glucose + O2 → D-Gluconolactone + H2O2 | Glucose Oxidase | D-Gluconolactone |

| D-Gluconolactone + O2 → D-Erythorbic Acid | This compound Oxidase | D-Erythorbic Acid |

Safety Profile

Research into the safety profile of this compound indicates it is generally well-tolerated. Chronic toxicity studies have shown no significant adverse effects at varying doses up to 4000 mg/kg body weight over extended periods. Notable findings include increased albumin levels and decreased cholesterol levels at high doses; however, these changes were not associated with any clinical symptoms or mortality .

Properties

IUPAC Name |

(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3-,4+,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHOQVHQSTUBQQK-SQOUGZDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Record name | GLUCONO-DELTA-LACTONE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026549 | |

| Record name | Gluconolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Fine, white, nearly odourless, crystalline powder, White solid; [HSDB] Crystals; [Alfa Aesar MSDS], Solid | |

| Record name | D-Gluconic acid, .delta.-lactone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | GLUCONO-DELTA-LACTONE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Gluconolactone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14411 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Gluconolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000150 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble in water. Sparingly soluble in ethanol, 1 gram in 100 grams alcohol; insoluble in ether and acetone., In water, 5.9X10+5 mg/L at 25 °C, 590.0 mg/mL | |

| Record name | Gluconolactone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04564 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GLUCONO-DELTA-LACTONE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | GLUCONOLACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Gluconolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000150 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.610 g/cu cm at -5 °C | |

| Record name | GLUCONOLACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals | |

CAS No. |

90-80-2 | |

| Record name | δ-Gluconolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gluconolactone [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gluconolactone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04564 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Gluconic acid, .delta.-lactone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Gluconolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-glucono-1,5-lactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUCONOLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ29KQ9POT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLUCONOLACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Gluconolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000150 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

155 °C /decomposes/, 151 - 155 °C | |

| Record name | GLUCONOLACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Gluconolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000150 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.